7-Methylchroman-4-one chemical structure and IUPAC name
7-Methylchroman-4-one chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Methylchroman-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, nomenclature, and physicochemical properties. It also outlines a general synthetic methodology and discusses the broader biological significance of the chroman-4-one scaffold, supported by experimental protocols and data interpretation.
Chemical Structure and IUPAC Name
7-Methylchroman-4-one, a derivative of the chromanone core, is a bicyclic organic compound. The structure consists of a benzene ring fused to a dihydropyranone ring, with a methyl group substituted at the 7th position.
Chemical Structure:
IUPAC Name: 7-methyl-2,3-dihydrochromen-4-one[1]
CAS Number: 18385-69-8[1]
Molecular Formula: C₁₀H₁₀O₂[1]
Physicochemical and Spectroscopic Data
Precise experimental data for 7-Methylchroman-4-one is not extensively available in peer-reviewed literature. The following tables summarize key physicochemical properties and predicted spectroscopic data, which are crucial for its identification and characterization.
Table 1: Physicochemical Properties of 7-Methylchroman-4-one
| Property | Value | Source |
| Molecular Weight | 162.18 g/mol | Calculated |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=O)CC2 | [1] |
| InChI | InChI=1S/C10H10O2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6H,4-5H2,1H3 | [1] |
| InChI Key | OKVHJJOYXWCTSA-UHFFFAOYSA-N | [1] |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Methylchroman-4-one
Note: These are predicted values and may differ from experimental results.
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| Aromatic-H | 6.8 - 7.7 | C=O | ~192 |
| -O-CH₂- | ~4.5 | Aromatic-C | 117 - 162 |
| -CH₂-C=O | ~2.8 | -O-CH₂- | ~67 |
| -CH₃ | ~2.3 | -CH₂-C=O | ~37 |
| -CH₃ | ~21 |
Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data for 7-Methylchroman-4-one
Note: These are predicted values based on the functional groups present.
| Spectroscopic Technique | Expected Features |
| IR Spectroscopy | ~1680 cm⁻¹ (C=O, ketone), ~2850-3000 cm⁻¹ (C-H, aliphatic), ~1600, 1480 cm⁻¹ (C=C, aromatic), ~1250 cm⁻¹ (C-O, ether) |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 162. Fragments corresponding to the loss of CO (m/z = 134) and subsequent rearrangements. |
Synthesis and Experimental Protocols
General Experimental Protocol: Synthesis of Substituted Chroman-4-ones
This protocol is adapted from established methods for the synthesis of the chroman-4-one scaffold.
Materials:
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Substituted phenol (e.g., m-cresol for 7-Methylchroman-4-one)
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Acrylonitrile
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Strong base (e.g., sodium hydroxide)
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Strong acid for hydrolysis (e.g., hydrochloric acid or sulfuric acid)
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Dehydrating agent/cyclizing agent (e.g., polyphosphoric acid or Eaton's reagent)
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Appropriate organic solvents (e.g., dioxane, toluene)
Procedure:
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Cyanoethylation of Phenol: The substituted phenol is reacted with acrylonitrile in the presence of a base to yield a 3-(aryloxy)propanenitrile.
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Hydrolysis: The resulting nitrile is hydrolyzed under acidic conditions to the corresponding 3-(aryloxy)propanoic acid.
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Intramolecular Friedel-Crafts Acylation (Cyclization): The 3-(aryloxy)propanoic acid is heated with a dehydrating agent such as polyphosphoric acid or Eaton's reagent to effect an intramolecular Friedel-Crafts acylation, yielding the desired chroman-4-one.
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Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization.
Biological Activity and Signaling Pathways
The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[2][3] Derivatives of chroman-4-one have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][4]
For instance, certain substituted chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cellular regulation and tumorigenesis.[5] Inhibition of SIRT2 by these compounds can lead to the hyperacetylation of α-tubulin, disrupting microtubule dynamics and potentially inhibiting tumor growth.[2]
While specific biological activities for 7-Methylchroman-4-one have not been extensively documented, its structural similarity to other bioactive chromanones suggests it could be a valuable starting point for the design and synthesis of novel therapeutic agents.
Diagrams
General Synthetic Workflow for Chroman-4-ones
The following diagram illustrates a generalized workflow for the synthesis of chroman-4-one derivatives, a common route that could be adapted for 7-Methylchroman-4-one.
Caption: Generalized synthetic workflow for 7-Methylchroman-4-one.
Conceptual Signaling Pathway Inhibition by Chroman-4-one Derivatives
This diagram conceptualizes how a chroman-4-one derivative might act as an enzyme inhibitor, a known mechanism for this class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
